molecular formula C7H3Cl4NO B8224833 2,4,6-Trichloro-N-hydroxybenZimidoyl chloride

2,4,6-Trichloro-N-hydroxybenZimidoyl chloride

Cat. No.: B8224833
M. Wt: 258.9 g/mol
InChI Key: CUVQYDCWJZRCQB-GHXNOFRVSA-N
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Description

2,4,6-Trichloro-N-hydroxybenZimidoyl chloride is a chemical compound characterized by its unique structure, which includes three chlorine atoms and a hydroxybenzenecarboximidoyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trichloro-N-hydroxybenZimidoyl chloride typically involves the reaction of 2,4,6-trichlorobenzoic acid with hydroxylamine hydrochloride in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichloro-N-hydroxybenZimidoyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo redox reactions under specific conditions.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of 2,4,6-trichlorobenzoic acid and hydroxylamine.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to optimize the yield and selectivity of the products.

Major Products Formed

The major products formed from these reactions include substituted derivatives of the original compound, 2,4,6-trichlorobenzoic acid, and various hydroxylamine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2,4,6-Trichloro-N-hydroxybenZimidoyl chloride is used as a reagent in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules and can be used to introduce the trichlorobenzene moiety into target compounds.

Biology

In biological research, this compound is studied for its potential as an antimicrobial agent. Its ability to disrupt microbial cell walls makes it a candidate for the development of new antibiotics.

Medicine

In medicine, the compound is being investigated for its potential use in drug development. Its unique structure allows it to interact with specific biological targets, making it a potential lead compound for new therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of 2,4,6-Trichloro-N-hydroxybenZimidoyl chloride involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trichlorobenzene derivatives such as 2,4,6-trichlorophenol and 2,4,6-trichlorobenzoic acid. These compounds share structural similarities but differ in their functional groups and reactivity.

Uniqueness

What sets 2,4,6-Trichloro-N-hydroxybenZimidoyl chloride apart is its unique combination of a hydroxybenzenecarboximidoyl chloride group with three chlorine atoms. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(1Z)-2,4,6-trichloro-N-hydroxybenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl4NO/c8-3-1-4(9)6(5(10)2-3)7(11)12-13/h1-2,13H/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVQYDCWJZRCQB-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(=NO)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1Cl)/C(=N/O)/Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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